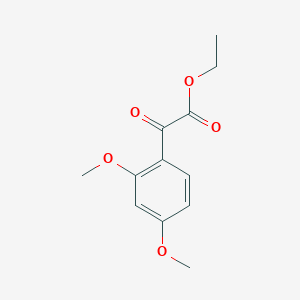

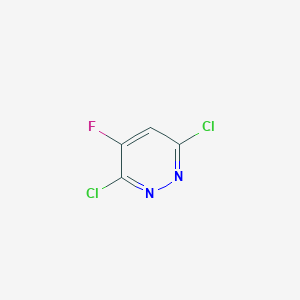

![molecular formula C8H10N4O B1315909 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 85599-32-2](/img/structure/B1315909.png)

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

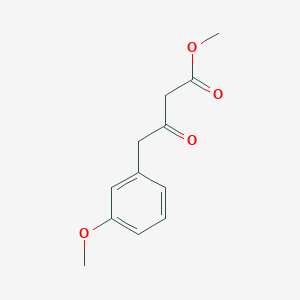

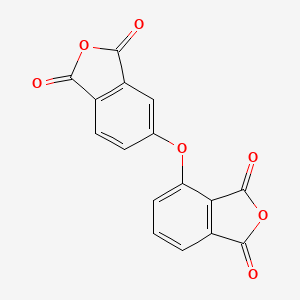

“3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is a compound with the empirical formula C8H10N4O and a molecular weight of 178.19 . It is a unique chemical that is part of the [1,2,4]Triazolo[1,5-a]pyrimidines class of compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” can be represented by the SMILES string OCCCC1=CN2C(N=C1)=NC=N2 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its InChI key is IQKLNRWUTAAYQD-UHFFFAOYSA-N .Scientific Research Applications

Medicinal Chemistry

- The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .

- They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

- The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated .

- The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .

Drug Design and Discovery

- The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

- In silico pharmacokinetic and molecular modeling studies have also been summarized .

- It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Agriculture

- These classes of substances have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .

- The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol”, has attracted significant interest due to their valuable biological properties . Future research may focus on exploring their potential applications in various fields, such as agriculture and medicinal chemistry .

properties

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKLNRWUTAAYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=NN21)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574780 |

Source

|

| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

CAS RN |

85599-32-2 |

Source

|

| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.